Cas no 3373-01-1 (Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester)

Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester structure
3373-01-1 structure
Product name:Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
CAS No:3373-01-1
MF:C28H30N2O3
MW:442.5494
CID:320782
PubChem ID:13807

Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
    • Benzoicacid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethylester (8CI); Aizen Rhodamine 6GCP Base; NSC 10474; NSC 47732; Rhodamine 6G base
    • Rhodanine 6GDN
    • NSC47732
    • Ethyl 2-(6-(ethylamino)-3-[ethylimino]-2,7-dimethyl-3H-xanthen-9-yl)benzoate
    • [9-(2-ethoxycarbonyl-phenyl)-6-ethylamino-2,7-dimethyl-xanthen-(3E)-ylidene]-ethyl-ammonium; chloride
    • Benzoic acid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
    • CBChromo1_000143
    • CHEMBL1185241
    • Rhodamine 6G- parent
    • C.I. 45160
    • EN300-6513089
    • Rhodamine 6 G extra
    • NSC10474
    • SCHEMBL1495836
    • Benzoic acid, 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
    • DTXSID90859569
    • CBDivE_013147
    • Aizen Rhodamine 6GCP
    • AKOS040850851
    • SCHEMBL10028465
    • rhodamine-6zh
    • o-(6-ethylamino-3-ethylimino-2,7-dimethyl-3h-xanthene-9-yl) benzoic acid ethyl ester
    • Aizen Rhodamine 6GCP Base
    • DTXSID5043843
    • BDBM50336500
    • FT-0636818
    • CHEMBL402140
    • 3373-01-1
    • Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate
    • Basic Red 1
    • NSC-36345
    • (E)-N-(9-(2-(ethoxycarbonyl)phenyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene)ethanaminium chloride
    • SCHEMBL4817749
    • NSC-10474
    • NSC36345
    • NS00017452
    • Rhodamine 6G base
    • CHEMBL1652627
    • ethyl 2-[(6E)-3-(ethylamino)-6-ethylimino-2,7-dimethyl-xanthen-9-yl]benzoate
    • Inchi: InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3/b30-24+
    • InChI Key: IWWWBRIIGAXLCJ-BGABXYSRSA-N
    • SMILES: CCOC(C1=CC=CC=C1C1C2C=C(C(=CC=2OC2=C/C(/C(=CC=12)C)=N\CC)NCC)C)=O

Computed Properties

  • Exact Mass: 442.22564282g/mol
  • Monoisotopic Mass: 442.22564282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 868
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.9Ų
  • XLogP3: 5.1

Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Related Literature

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